molecular formula C8H7N3OS2 B3139300 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine CAS No. 477711-25-4

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine

Cat. No. B3139300
CAS RN: 477711-25-4
M. Wt: 225.3 g/mol
InChI Key: NMNHZEWJMTXHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine, commonly known as MetS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MetS is a sulfoxide compound that has been found to possess a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MetS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
MetS has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in tumor cells. In addition, MetS has been found to reduce inflammation and oxidative stress, which are implicated in a range of diseases. It has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

MetS has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of MetS is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different contexts.

Future Directions

There are several future directions for research on MetS. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory and antioxidant agent for the treatment of various diseases. Additionally, further research is needed to elucidate the mechanism of action of MetS and to identify its molecular targets.

Scientific Research Applications

MetS has been studied for its potential therapeutic applications in various fields of research. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. In addition, MetS has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-methyl-5-pyridin-2-ylsulfinylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS2/c1-6-8(13-11-10-6)14(12)7-4-2-3-5-9-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNHZEWJMTXHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine
Reactant of Route 2
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine
Reactant of Route 3
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine
Reactant of Route 4
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine
Reactant of Route 5
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine
Reactant of Route 6
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine

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